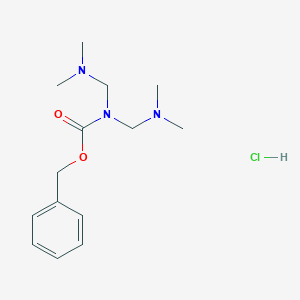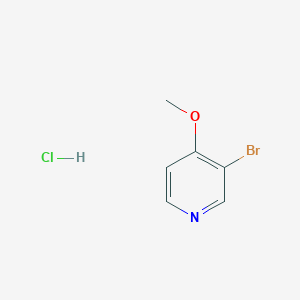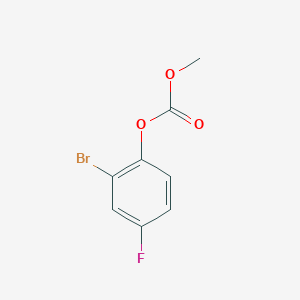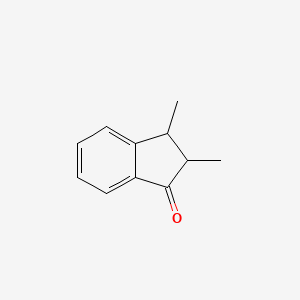
2,3-Dimethylindan-1-one
概要
説明
2,3-Dimethylindan-1-one (DMI-1) is an organic compound that is a colorless liquid with a sweet, aromatic odor. It is a member of the family of indanones, which are cyclic ketones with a five-membered ring containing two methyl groups. DMI-1 is a versatile compound that has a wide range of applications in the fields of science, medicine, and industry. In
科学的研究の応用
2,3-Dimethylindan-1-one is used in a variety of scientific research applications, including as a solvent in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. In addition, this compound has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antiviral drugs.
作用機序
The mechanism of action of 2,3-Dimethylindan-1-one is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. This reaction is typically catalyzed by a Lewis acid, such as sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been found to have an inhibitory effect on the growth of certain types of cancer cells.
実験室実験の利点と制限
The advantages of using 2,3-Dimethylindan-1-one in lab experiments include its low toxicity, low cost, and wide range of applications. However, it is important to note that this compound is a flammable liquid and should be handled with care in the laboratory.
将来の方向性
Future research on 2,3-Dimethylindan-1-one could focus on further exploring its biochemical and physiological effects, as well as its potential applications in the fields of medicine and industry. Additionally, further research could be done to explore the potential of using this compound as a catalyst in the production of polymers. Finally, further research could be done to explore the potential of using this compound as a reagent in organic synthesis.
特性
IUPAC Name |
2,3-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAGKGNWQUMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


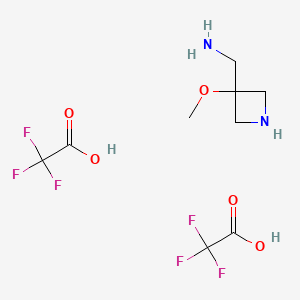

![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
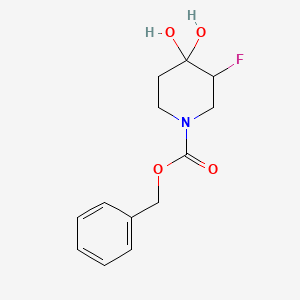
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)
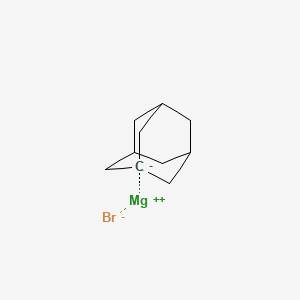

![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)

